2-Ethyl-2,3-dihydro-1-benzofuran-3-amine
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Overview
Description
2-Ethyl-2,3-dihydro-1-benzofuran-3-amine is a chemical compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of an ethyl group and an amine group attached to the dihydrobenzofuran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2,3-dihydro-1-benzofuran-3-amine can be achieved through several synthetic routes. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran ring . Another approach is the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis, such as Rh(III)-catalyzed C-H activation followed by carbooxygenation of 1,3-dienes, can also be employed to construct the dihydrobenzofuran core .
Industrial Production Methods
Industrial production of benzofuran derivatives often involves the use of microwave-assisted synthesis (MWI) to achieve high yields and reduce reaction times . This method is particularly useful for the synthesis of complex benzofuran derivatives, including this compound.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2,3-dihydro-1-benzofuran-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: The amine group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include substituted benzofuran derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Ethyl-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2,3-dihydrobenzofuran: This compound is structurally similar but lacks the ethyl and amine groups.
2,3-Dihydro-1-benzofuran-2-carboxylic acid: This compound contains a carboxylic acid group instead of an amine group.
Uniqueness
2-Ethyl-2,3-dihydro-1-benzofuran-3-amine is unique due to the presence of both an ethyl group and an amine group, which can significantly influence its chemical reactivity and biological activity compared to other benzofuran derivatives.
Properties
Molecular Formula |
C10H13NO |
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Molecular Weight |
163.22 g/mol |
IUPAC Name |
2-ethyl-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C10H13NO/c1-2-8-10(11)7-5-3-4-6-9(7)12-8/h3-6,8,10H,2,11H2,1H3 |
InChI Key |
NDKLGTVVYKEUDT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(C2=CC=CC=C2O1)N |
Origin of Product |
United States |
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